METHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Methyl 2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as thiazole, pyrimidine, and thiophene rings
Preparation Methods
The synthesis of METHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions: Reagents such as methanesulfonic acid, phosphorus pentasulfide, and organoboron compounds are often used in these reactions
Scientific Research Applications
Methyl 2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives such as:
Properties
Molecular Formula |
C24H20N2O7S2 |
---|---|
Molecular Weight |
512.6g/mol |
IUPAC Name |
methyl (2Z)-2-[(2,4-diacetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H20N2O7S2/c1-12-20(23(30)31-4)21(18-6-5-9-34-18)26-22(29)19(35-24(26)25-12)10-15-7-8-16(32-13(2)27)11-17(15)33-14(3)28/h5-11,21H,1-4H3/b19-10- |
InChI Key |
YXIDTTIJXSKUSB-GRSHGNNSSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC(=O)C)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)OC(=O)C)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC(=O)C)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
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